Hexadecanoic-d5 acid CAS 285979-77-3 properties
Hexadecanoic-d5 acid CAS 285979-77-3 properties
Technical Whitepaper: Hexadecanoic-d5 Acid (CAS 285979-77-3) in Precision Lipidomics & Metabolic Flux Analysis
Executive Summary
Hexadecanoic-15,15,16,16,16-d5 acid (CAS 285979-77-3), commonly referred to as Palmitic Acid-d5, represents a critical reagent in the quantitative analysis of saturated fatty acids.[1] As the dominant saturated fatty acid in human plasma and membrane phospholipids, accurate quantification of palmitic acid is essential for studying metabolic syndrome, insulin resistance, and lipotoxicity.
This technical guide outlines the physicochemical properties, handling protocols, and experimental workflows for utilizing Hexadecanoic-d5 acid as a stable isotope internal standard (IS) in Mass Spectrometry (MS). By leveraging the "d5" label located at the terminal methyl and penultimate methylene positions (
Chemical Identity & Physicochemical Properties
The strategic placement of five deuterium atoms at the hydrophobic tail renders this isotopolog chemically identical to endogenous palmitic acid in terms of extraction efficiency and chromatographic retention, while providing a distinct mass shift (+5 Da) for MS resolution.
Table 1: Technical Specifications
| Property | Specification |
| CAS Number | 285979-77-3 |
| Chemical Name | Hexadecanoic-15,15,16,16,16-d5 acid |
| Synonyms | Palmitic acid-d5; C16:0-d5 |
| Molecular Formula | |
| Molecular Weight | 261.46 g/mol (vs. 256.42 for unlabeled) |
| Purity | |
| Appearance | White to off-white waxy solid |
| Solubility | Ethanol (30 mg/mL), DMSO (20 mg/mL), DMF (20 mg/mL), Chloroform |
| Melting Point | 61–64 °C |
| Storage | -20°C under inert gas (Argon/Nitrogen) |
Application Logic: The Role of Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS)
The gold standard for lipid quantification is IDMS. The principle relies on adding a known amount of the stable isotope labeled (SIL) standard to the sample before any processing.
-
Why Terminal Labeling (15,15,16,16,16-d5)?
-
Metabolic Stability: Labels at the
-end are less likely to be lost via exchange reactions compared to -protons near the carboxyl group. -
Chromatographic Co-elution: The d5 variant co-elutes (or elutes with a negligible shift) with endogenous palmitate, ensuring both experience the exact same matrix effects and ionization suppression/enhancement in the MS source.
-
Metabolic Flux Analysis (MFA)
In metabolic tracing, the d5 tail is particularly useful for studying fatty acid elongation or desaturation . Since beta-oxidation cleaves two-carbon units from the carboxyl end, the d5-label at the tail is retained in the shortening chain until the final oxidation steps, allowing researchers to track the "survival" of the lipid backbone.
Experimental Workflows
Preparation of Stock Solutions
-
Primary Stock (10 mM): Dissolve 2.61 mg of Hexadecanoic-d5 acid in 1 mL of warm ethanol or chloroform. Vortex until fully dissolved.
-
Working Solution (100 µM): Dilute the primary stock 1:100 in methanol.
-
Storage: Store in amber glass vials with Teflon-lined caps at -20°C. Purge headspace with argon to prevent oxidation (though saturated fats are resistant, this is Good Laboratory Practice).
Sample Preparation: The Modified Bligh & Dyer Method
-
Objective: Extract total lipids from plasma/tissue while spiking IS for normalization.
-
Spike: Add 10 µL of Working Solution (100 µM) to 100 µL of plasma before adding solvents.
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Lysis: Add 375 µL Methanol:Chloroform (2:1 v/v). Vortex for 30 seconds.
-
Phase Separation: Add 125 µL Chloroform and 125 µL Water. Vortex.
-
Centrifugation: Spin at 10,000 x g for 5 mins at 4°C.
-
Collection: Recover the lower organic phase (containing lipids + Hexadecanoic-d5).
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Dry Down: Evaporate solvent under a stream of nitrogen.
-
Reconstitution: Dissolve in 100 µL Isopropanol:Methanol (1:1) for LC-MS or derivatize for GC-MS.[1][2]
Instrumental Analysis Parameters
Option A: LC-MS/MS (Targeted)
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Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 60:40 ACN:H2O + 10mM Ammonium Formate; (B) 90:10 IPA:ACN + 10mM Ammonium Formate.
-
Ionization: ESI Negative Mode (
). -
Transitions:
-
Endogenous Palmitate:
255.2 255.2 (SIM) or specific fragments. -
Hexadecanoic-d5:
260.2 260.2.
-
Option B: GC-MS (FAME Analysis)
-
Requires Derivatization: Treat dried extract with
-Methanol to form Fatty Acid Methyl Esters (FAMEs). -
Shift: The methyl ester of d5-palmitate will show a molecular ion shifted by +5 units compared to the endogenous ester.
Visualization of Workflows
Figure 1: Quantitative Lipidomics Workflow (IDMS)
This diagram illustrates the critical "Spike Before Extraction" logic that cancels out experimental errors.
Caption: Step-by-step IDMS workflow ensuring that matrix effects and extraction losses affect both the analyte and the d5-standard equally, yielding absolute quantification.
Figure 2: Metabolic Fate in Beta-Oxidation
Understanding where the label resides allows for precise metabolic flux interpretation.
Caption: The d5 label at the omega-end (tail) is retained throughout the chain shortening process, making it an ideal marker for tracking the pool of unoxidized lipids.
Data Interpretation & Quality Assurance
To ensure data integrity, the following calculations must be applied:
1. Response Factor (RF) Calculation:
Run a calibration curve with known concentrations of unlabeled Palmitic Acid (
2. Concentration Calculation:
3. Isotopic Overlap Correction: While d5 provides a +5 Da shift, natural isotopes (C13) of the unlabeled palmitate can contribute slightly to the d5 channel if resolution is low. However, with a +5 shift, this overlap is usually negligible (<0.1%) compared to d3 standards.
References
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LIPID MAPS® Lipidomics Gateway. "Fatty Acid Mass Spectrometry Protocol." LIPID MAPS. Available at: [Link]
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Quehenberger, O., et al. "Lipidomics reveals a remarkable diversity of lipids in human plasma." Journal of Lipid Research, 2010. Available at: [Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 71309044, Hexadecanoic-15,15,16,16,16-d5 acid." PubChem. Available at: [Link]
